1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid is a compound with a complex structure that combines both organic and inorganic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves multiple steps. One common method includes the reaction of 4-ethylphenol with epichlorohydrin to form 4-ethylphenoxypropanol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar in structure but lacks the ethylphenoxy group.
Diethanolamine: Contains the bis(2-hydroxyethyl)amino group but lacks the propanol and ethylphenoxy components.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical interactions.
Properties
Molecular Formula |
C20H31N3O8 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO4.C5H6N2O4/c1-2-13-3-5-15(6-4-13)20-12-14(19)11-16(7-9-17)8-10-18;8-3-1-2(4(9)10)6-5(11)7-3/h3-6,14,17-19H,2,7-12H2,1H3;2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
JWYRBRRWIXSXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN(CCO)CCO)O.C1C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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